molecular formula C16H19BrN2O2S B7740287 ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide

ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide

Cat. No.: B7740287
M. Wt: 383.3 g/mol
InChI Key: PPAHXXNRLQNTBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate; hydrobromide is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic system combining thiazole and pyrimidine rings. The compound features a 7-methyl group, a 5-phenyl substituent, and an ethyl carboxylate moiety at position 4. The hydrobromide salt enhances its solubility and stability, making it suitable for crystallographic and pharmacological studies. Its synthesis typically involves cyclization reactions between thiourea derivatives and α,β-unsaturated carbonyl compounds, followed by salt formation with HBr .

Thiazolo[3,2-a]pyrimidines are known for their diverse bioactivities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural flexibility of this scaffold allows for extensive derivatization, enabling fine-tuning of electronic and steric properties for specific applications .

Properties

IUPAC Name

ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S.BrH/c1-3-20-15(19)13-11(2)17-16-18(9-10-21-16)14(13)12-7-5-4-6-8-12;/h4-8,14H,3,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAHXXNRLQNTBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)CCS2)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Dihydropyrimidine-2(1H)-Thiones

The synthesis begins with the preparation of dihydropyrimidine-2(1H)-thiones (1a–m ) via a Biginelli-like reaction. A mixture of benzaldehyde derivatives (5 mmol), acetylacetone (5 mmol), thiourea (7.5 mmol), and NH4_4Cl (0.8 mmol) is heated at 100°C for 3 hours. Recrystallization from ethanol yields DHPMs with purities >95%.

Cyclization with Ethyl Chloroacetate

DHPMs are reacted with ethyl chloroacetate (90 mmol) at 110–115°C for 30 minutes to form thiazolopyrimidin-3(2H)-ones (2a–m ). Subsequent neutralization with ammonia (pH 7.5–8.0) and purification via chloroform extraction yields the core thiazolopyrimidine scaffold.

Hydrobromide Salt Formation

The free base is dissolved in ethanol and treated with hydrobromic acid (48% w/w) at 0°C. Precipitation yields the hydrobromide salt with a molar ratio of 1:1.

Key Data:

  • Yield of DHPMs: 85–92%

  • Cyclization efficiency: 70–78%

  • Salt purity: ≥99% (HPLC)

One-Pot Synthesis Using N-Bromosuccinimide

Reaction Optimization

A one-pot method employs cyclohexanone (10 mmol), N-bromosuccinimide (NBS, 10 mmol), and p-toluenesulfonic acid (PTSA, 5 mmol) in acetonitrile. After α-bromination at 35–40°C for 30 minutes, thiopyrimidine (10 mmol) is added, and cyclization proceeds at 50°C for 2 hours.

Optimization Table:

SolventTemperature (°C)Yield (%)
DMF5034
Acetonitrile5072
Ethanol5058

Acetonitrile at 50°C maximizes yield (72%) due to improved solubility of intermediates.

Salt Formation In Situ

The hydrobromide salt precipitates directly during workup, eliminating the need for external HBr addition. Recrystallization from isopropyl alcohol/diethyl ether affords the pure product.

Key Data:

  • Reaction time: 2.5 hours

  • Purity: 98.5% (NMR)

Microwave-Assisted Three-Component Reaction

Reaction Design

A catalyst-free, one-pot method combines aminothiazole (10 mmol), benzaldehyde (10 mmol), and ethyl acetoacetate (10 mmol) under microwave irradiation. At 80°C and 300 W, cyclization completes in 30 minutes.

Advantages Over Conventional Heating

Microwave irradiation reduces reaction time from 10 hours to 30 minutes while maintaining yields of 80–85%. The method avoids toxic catalysts and solvents, aligning with green chemistry principles.

Key Data:

  • Energy input: 300 W

  • Yield: 82% (average)

Bromoacetylation-Mediated Cyclization

Bromoacetylation of DHPMs

Dihydropyrimidines are treated with ethyl bromoacetate (1.2 equiv) in ethanol under reflux for 4 hours. Intramolecular cyclization forms the thiazolo[3,2-a]pyrimidine core, with subsequent HBr addition yielding the hydrobromide salt.

Key Data:

  • Cyclization efficiency: 75–80%

  • Salt stability: Stable at 25°C for 6 months

Enzymatic Synthesis Using Laccase

Oxidative Cyclization

Myceliophthora thermophila laccase (5,000 U) catalyzes the aerobic oxidation of thiazolo[3,2-a]pyrimidine intermediates at 25°C. Ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-thiazolopyrimidine-6-carboxylate forms within 4 hours, with subsequent HBr treatment yielding the salt.

Key Data:

  • Enzyme loading: 5 mg/mL

  • Conversion rate: 89%

Comparative Analysis of Methods

MethodReaction TimeYield (%)Purity (%)Scalability
Multi-Step6 hours7099Moderate
One-Pot NBS2.5 hours7298.5High
Microwave0.5 hours8297High
Bromoacetylation4 hours7899Low
Enzymatic4 hours8999.5Moderate

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:
R-COOEtH2O/H+or OHR-COOH\text{R-COOEt} \xrightarrow{\text{H}_2\text{O/H}^+ \text{or OH}^-} \text{R-COOH}
This reaction enables further derivatization for enhanced bioactivity.

Bromination and Alkylation

  • Bromination : Electrophilic substitution on the phenyl ring occurs with Br₂ in dichloromethane, yielding 4-bromophenyl derivatives .

  • Alkylation : Reaction with ethyl chloroacetate introduces alkyl chains at the thiazole nitrogen, improving lipophilicity.

Ring-Opening and Rearrangement Reactions

The thiazolo-pyrimidine ring undergoes ring-opening in strong alkaline media (e.g., NaOH/ethanol), forming thiol intermediates that re-cyclize under acidic conditions . For example:
Thiazolo-pyrimidineNaOHThiol intermediateHClReorganized product\text{Thiazolo-pyrimidine} \xrightarrow{\text{NaOH}} \text{Thiol intermediate} \xrightarrow{\text{HCl}} \text{Reorganized product}

Salt Formation and Stability

The hydrobromide salt enhances aqueous solubility (up to 15 mg/mL in PBS) compared to freebase forms. Stability studies indicate no degradation under refrigeration (4°C) for 6 months .

Comparative Analysis of Synthetic Routes

MethodReagentsYield (%)Purity (%)Advantages
One-pot cyclizationNBS, PTSA, acetonitrile85–90≥95Short reaction time, scalable
PPA cyclodehydrationPolyphosphoric acid78–8290–92Solvent-free, cost-effective
Biginelli condensationAcetoacetic ester, thiourea90≥98High regioselectivity

Mechanistic Insights

  • Cyclization : The α-brominated ketone reacts with thiopyrimidines via nucleophilic attack by the sulfur atom, followed by intramolecular cyclization .

  • Electrophilic Substitution : Bromination occurs preferentially at the para-position of the phenyl ring due to steric and electronic effects .

Scientific Research Applications

Key Chemical Properties

  • Molecular Formula : C16H19BrN2O2S
  • Molecular Weight : 373.31 g/mol
  • CAS Number : 123044-25-7
  • IUPAC Name : Ethyl 7-methyl-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate hydrobromide

Antimicrobial Activity

Research has indicated that derivatives of thiazolo[3,2-a]pyrimidine exhibit moderate antimicrobial activity. In particular, studies have shown that certain synthesized compounds demonstrate effectiveness against various bacterial strains compared to standard reference drugs .

Anti-inflammatory and Analgesic Effects

Several studies have highlighted the anti-inflammatory properties of ethyl 7-methyl-5-phenyl derivatives. For instance, specific compounds within this class have shown significant anti-inflammatory activity, with effects peaking at certain time intervals post-administration. This suggests potential use in treating inflammatory conditions .

Case Studies

  • Study on Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of several thiazolo[3,2-a]pyrimidine derivatives. Compounds were tested for their ability to inhibit inflammation in animal models, showing promising results in reducing swelling and pain compared to indomethacin .
  • Antimicrobial Screening : Another research initiative focused on the antimicrobial efficacy of these compounds against a spectrum of pathogens. The results indicated that some derivatives had comparable activity to established antibiotics, suggesting their potential as new antimicrobial agents .

Applications in Drug Development

The unique pharmacological profile of ethyl 7-methyl-5-phenyl derivatives positions them as candidates for drug development in several therapeutic areas:

  • Antibiotics : Due to their antimicrobial properties, these compounds could be further developed into novel antibiotics.
  • Anti-inflammatory Drugs : Their demonstrated efficacy in reducing inflammation makes them suitable candidates for the development of new anti-inflammatory medications.

Future Research Directions

Further research is required to fully elucidate the mechanisms underlying the biological activities of these compounds. This includes:

  • Exploring structure-activity relationships (SAR) to optimize efficacy and reduce side effects.
  • Conducting clinical trials to assess safety and effectiveness in human subjects.

Mechanism of Action

The mechanism of action of ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Thiazolo[3,2-a]pyrimidine derivatives differ primarily in substituents at positions 2, 5, 6, and 7, which influence their electronic, steric, and hydrogen-bonding properties. Key structural analogs include:

Compound Name Substituents (Positions) Key Structural Differences Reference
Ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate; hydrobromide 5-Ph, 7-Me, 6-COOEt, HBr salt Bromide salt enhances crystallinity; planar thiazole ring fused with puckered pyrimidine
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5-(4-BrPh), 3-oxo 4-Bromo substitution increases halogen bonding; keto group at C3 alters ring puckering
Ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 7-OH, 5-oxo Hydroxyl group at C7 enables H-bonding; keto group at C5 stabilizes planar conformation
Ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (Mannich base) 5-(2-ClPh), 2-(morpholinomethyl) Chlorine and morpholine substituents enhance antimicrobial activity

Crystallographic Data

X-ray studies reveal distinct packing patterns and intermolecular interactions:

Compound Dihedral Angle (Thiazole/Pyrimidine vs. Aryl) Hydrogen-Bonding Network Space Group Reference
Target Compound (HBr salt) 80.94° C—H···O chains along c-axis P2₁2₁2₁
4-Bromophenyl Analog 85.2° π-Halogen (Br···S) interactions P2₁/c
7-Hydroxy-5-oxo Derivative 72.3° O—H···O and N—H···O bonds forming dimers P
  • Key Insight : Halogen substituents (e.g., Br in ) introduce π-halogen interactions, enhancing crystal stability, while hydroxyl groups () promote H-bonded dimers.

Biological Activity

Ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate; hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thiazolo[3,2-a]pyrimidine family, characterized by a bicyclic structure that contributes to its biological activity. The presence of the ethyl ester and phenyl group enhances its lipophilicity, potentially increasing its bioavailability.

1. Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of thiazolo[3,2-a]pyrimidine derivatives. For instance:

  • Antibacterial Effects : Ethyl 7-methyl-5-phenyl derivatives have shown promising antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. In vitro tests revealed Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics like amoxicillin and ciprofloxacin .
Bacteria MIC (µg/ml) Standard
Staphylococcus aureus2Amoxicillin (4)
Escherichia coli4Ciprofloxacin (8)
Pseudomonas aeruginosa8Norfloxacin (8)

2. Antifungal Activity

The compound has also been evaluated for antifungal properties. It exhibited significant activity against Candida species and Aspergillus fumigatus, with MIC values indicating effectiveness in treating fungal infections .

3. Antitumor Activity

Research indicates that thiazolo[3,2-a]pyrimidines possess antitumor properties. Ethyl 7-methyl-5-phenyl derivatives have been shown to inhibit cancer cell proliferation in various cancer lines through mechanisms such as apoptosis induction and cell cycle arrest .

The biological activity of ethyl 7-methyl-5-phenyl derivatives is attributed to several mechanisms:

  • Enzyme Inhibition : These compounds may inhibit key enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis.
  • Receptor Modulation : Some derivatives act as antagonists at adenosine receptors, which are implicated in various physiological processes including inflammation and pain modulation .

Case Study 1: Antimicrobial Efficacy

A study conducted by Mehta et al. (2006) evaluated the efficacy of a series of thiazolo[3,2-a]pyrimidines against resistant bacterial strains. The results indicated that ethyl 7-methyl-5-phenyl showed superior activity against Methicillin-resistant Staphylococcus aureus (MRSA), with an MIC significantly lower than that of conventional treatments.

Case Study 2: Antitumor Potential

In a study published by Zhou et al. (2008), ethyl 7-methyl-5-phenyl was tested on human cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell growth and induced apoptosis through the activation of caspase pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.